N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a phenyl group, and a thioacetamide moiety. The presence of chlorine and methoxy groups further adds to its chemical diversity.
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This is achieved through a substitution reaction, where a phenyl group is introduced to the core structure.
Attachment of the thioacetamide moiety: This step involves the reaction of the intermediate compound with thioacetamide under specific conditions.
Addition of chlorine and methoxy groups: These groups are introduced through electrophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrrolo[3,2-d]pyrimidine core allows it to fit into the active sites of enzymes, while the phenyl and thioacetamide groups enhance its binding affinity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide: This compound has a similar phenyl group but differs in the presence of methoxy groups instead of the pyrrolo[3,2-d]pyrimidine core.
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide: Similar in structure but with different substitution patterns on the phenyl ring.
N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: This compound has a methyl group instead of a methoxy group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of the pyrrolo[3,2-d]pyrimidine core with the phenyl and thioacetamide groups, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3S/c1-4-12-30-24(32)23-22(18(14-29(23)2)16-8-6-5-7-9-16)28-25(30)34-15-21(31)27-17-10-11-20(33-3)19(26)13-17/h5-11,13-14H,4,12,15H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYOSDXZFNXZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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